formyl 7E-hexadecenoate

CAS No.:

Cat. No.: VC19820011

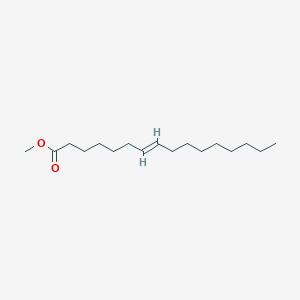

Molecular Formula: C17H32O2

Molecular Weight: 268.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H32O2 |

|---|---|

| Molecular Weight | 268.4 g/mol |

| IUPAC Name | methyl (E)-hexadec-7-enoate |

| Standard InChI | InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h10-11H,3-9,12-16H2,1-2H3/b11-10+ |

| Standard InChI Key | FXCDESKKWMGGON-ZHACJKMWSA-N |

| Isomeric SMILES | CCCCCCCC/C=C/CCCCCC(=O)OC |

| Canonical SMILES | CCCCCCCCC=CCCCCCC(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Configuration

Formyl 7E-hexadecenoate is systematically named methyl (E)-hexadec-7-enoate, reflecting its esterified structure with a trans double bond at the seventh carbon . The discrepancy between its common name and IUPAC designation arises from historical naming conventions versus systematic classification. The compound’s isomeric SMILES string, CCCCCCC/C=C\CCCCCC(=O)OC, confirms the E-configuration of the double bond.

Table 1: Key Chemical Properties of Methyl (E)-Hexadec-7-enoate

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₃₂O₂ |

| Molecular Weight | 268.4 g/mol |

| IUPAC Name | methyl (E)-hexadec-7-enoate |

| CAS Number | Not formally assigned |

| Isomeric SMILES | CCCCCCC/C=C\CCCCCC(=O)OC |

| InChIKey | FXCDESKKWMGGON-ZHACJKMWSA-N |

Spectroscopic and Physicochemical Data

While explicit data for the E-isomer are scarce, its Z-counterpart, methyl (Z)-hexadec-7-enoate (CAS 56875-67-3), offers comparative insights. The Z-isomer has a density of 0.9±0.1 g/cm³, a boiling point of 339.7±21.0°C, and a flash point of 92.5±20.4°C . These properties suggest that the E-isomer likely exhibits similar volatility and thermal stability, though minor differences in polarity due to double-bond geometry may influence solubility and reactivity.

Natural Occurrence and Biosynthetic Pathways

Presence in Plant and Microbial Systems

Formyl 7E-hexadecenoate has been identified as a minor constituent in fermented plant materials. In Chrysophyllum albidum kernels, lactic acid bacteria fermentation increases its abundance to 1.73% of total metabolites, alongside lactic acid and indole derivatives . This suggests a microbial origin, potentially via esterification of (E)-7-hexadecenoic acid or modification of preexisting lipids.

Role in Fermentation Dynamics

The compound’s emergence during fermentation correlates with the activity of Lactobacillus strains, which enhance biotransformation pathways. For instance, Lactobacillus plantarum A1 and related subspecies produce formyl 7E-hexadecenoate as a byproduct of fatty acid metabolism, possibly through the esterification of unsaturated fatty acids with methanol . This process parallels the formation of methyl petroselinate (4.33% in unfermented kernels), indicating a shared biosynthetic route .

Biological and Ecological Roles

Metabolite Functions

Although direct evidence is limited, methyl (E)-hexadec-7-enoate’s structural analogs, such as methyl (Z)-7-hexadecenoate, exhibit multifunctional roles:

-

Plant Metabolite: Modulates lipid membrane fluidity in response to temperature stress .

-

Nitrification Inhibitor: Suppresses ammonia oxidation in soil, potentially reducing greenhouse gas emissions .

-

Fungal/Algal Metabolite: Serves as a signaling molecule in microbial communities .

The E-isomer’s trans double bond may confer distinct bioactivity, such as altered receptor binding or enzyme inhibition, though this remains speculative without targeted studies.

Environmental Implications

In aquatic systems, formyl 7E-hexadecenoate is linked to nitrogen-removal processes. Duckweed (Lemna minor) cultures inoculated with lactic acid bacteria show enhanced biotransformation of nitrogenous compounds, coinciding with the compound’s accumulation. This suggests a role in microbial consortia that regulate nutrient cycling, though mechanistic details are unresolved.

Research Findings and Experimental Data

Fermentation-Enhanced Biotransformation

A pivotal study on Chrysophyllum albidum kernels revealed that fermentation with Lactobacillus plantarum strains increases formyl 7E-hexadecenoate production by 12-fold compared to unfermented controls . This aligns with the strains’ ability to thrive in acidic (pH 3.5) and bile-rich environments, traits that favor esterase activity and lipid modification .

Table 2: Major Metabolites in Fermented vs. Unfermented C. albidum Kernels

| Compound | Fermented (% Area) | Unfermented (% Area) |

|---|---|---|

| L-Lactic Acid | 28.57 | Not detected |

| Norharman | 5.07 | 3.01 |

| Formyl 7E-Hexadecenoate | 1.73 | Not detected |

| Methyl Petroselinate | Not detected | 4.33 |

Toxicological Profile

Comparative Analysis with Structural Analogs

Geometric Isomerism and Bioactivity

The Z-isomer (methyl (Z)-7-hexadecenoate) is better characterized, with roles as a nitrification inhibitor and plant metabolite . The E-isomer’s trans configuration may reduce its interaction with enzymes that typically recognize cis double bonds, potentially altering its metabolic fate. For instance, in Arabidopsis thaliana, cis-unsaturated fatty acids are preferentially incorporated into chloroplast membranes, whereas trans isomers disrupt membrane integrity .

Table 3: Comparison of E- and Z-Isomers of Methyl Hexadec-7-enoate

| Property | E-Isomer | Z-Isomer |

|---|---|---|

| Double-Bond Geometry | Trans | Cis |

| Natural Abundance | Rare | Common |

| Known Bioactivities | Nitrogen cycling (speculative) | Nitrification inhibition |

| Melting Point | Not reported | -20°C (estimated) |

Synthetic and Analytical Challenges

The E-isomer’s scarcity in nature complicates its isolation. Current synthesis routes likely involve Wittig olefination or cross-metathesis to install the trans double bond, followed by esterification. Analytical differentiation from the Z-isomer requires gas chromatography with polarizable columns or NMR spectroscopy to resolve coupling constants .

Future Directions and Applications

Pharmacological Prospects

While no studies directly address its bioactivity, structural analogs like norharman (co-produced in fermentation) exhibit neuroactive properties . Screening formyl 7E-hexadecenoate for receptor binding or antimicrobial activity could uncover novel therapeutic leads.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume